Pinic acid
Overview
Description
Pinic acid, also known as 2,2-dimethyl-3-carboxycyclobutaneacetic acid, is an organic compound with the molecular formula C₉H₁₄O₄. It belongs to the class of cyclic dicarboxylic acids and is primarily derived from rosin. This compound is soluble in ethanol, ether, and aliphatic hydrocarbons but is insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pinic acid can be synthesized through the ozonolysis of alpha-pinene, a monoterpene commonly found in the essential oils of coniferous trees. The reaction involves the cleavage of the carbon-carbon double bond in alpha-pinene, followed by oxidative workup to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of rosin from pine trees, followed by chemical processing to isolate and purify the compound. The process includes distillation, crystallization, and solvent extraction techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Pinic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pinonic acid and other oxidation products.
Reduction: Reduction of this compound can yield pinonic acid and other reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the carboxyl groups, to form esters and amides.
Common Reagents and Conditions
Major Products
Scientific Research Applications
Pinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of pinic acid involves its interaction with atmospheric oxidants such as ozone and hydroxyl radicals. These interactions lead to the formation of secondary organic aerosols through complex reaction pathways. The molecular targets include the carbon-carbon double bonds in alpha-pinene, which are cleaved and oxidized to form this compound and other products .
Comparison with Similar Compounds
Similar Compounds
- Pinonic acid
- Norpinic acid
- 3-methyl-1,2,3-butanetricarboxylic acid
Uniqueness
This compound is unique due to its cyclic dicarboxylic structure, which distinguishes it from other similar compounds. Its solubility in organic solvents and insolubility in water also set it apart from other dicarboxylic acids .
Properties
IUPAC Name |
3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2)5(4-7(10)11)3-6(9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVONNIFUFSRKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1C(=O)O)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20951323 | |
Record name | 3-(Carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20951323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473-73-4, 28664-02-0 | |
Record name | Cyclobutaneacetic acid, 3-carboxy-2,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2802 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20951323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 473-73-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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